ethyl 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate

Catalog No.
S1898237
CAS No.
91129-95-2
M.F
C10H11N5O2
M. Wt
233.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ethyl 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-car...

CAS Number

91129-95-2

Product Name

ethyl 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate

IUPAC Name

ethyl 5-amino-1-pyrimidin-2-ylpyrazole-4-carboxylate

Molecular Formula

C10H11N5O2

Molecular Weight

233.23 g/mol

InChI

InChI=1S/C10H11N5O2/c1-2-17-9(16)7-6-14-15(8(7)11)10-12-4-3-5-13-10/h3-6H,2,11H2,1H3

InChI Key

NUJVQPYZCUMBML-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(N(N=C1)C2=NC=CC=N2)N

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=NC=CC=N2)N

Ethyl 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate is a heterocyclic compound characterized by the presence of both pyrazole and pyrimidine rings. Its chemical formula is C10H11N5O2C_{10}H_{11}N_{5}O_{2} and it has a molecular weight of approximately 233.23 g/mol. The structure features an ethyl ester group attached to the carboxylic acid, contributing to its solubility and reactivity in various chemical environments .

  • Oxidation: The amino group can be oxidized to form nitro derivatives using agents such as potassium permanganate or hydrogen peroxide.
  • Reduction: Nitro derivatives can be reduced back to the amino form with sodium borohydride or lithium aluminum hydride.
  • Substitution: The amino group can be substituted with various functional groups, including halogens or alkyl groups, using reagents like N-bromosuccinimide or N-chlorosuccinimide.

These reactions lead to the formation of diverse derivatives, including nitro compounds and various substituted pyrazoles.

Ethyl 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate exhibits significant biological activity, particularly in the realm of medicinal chemistry. It has been studied for its potential as an anti-cancer agent, primarily due to its ability to inhibit specific kinases involved in cancer progression. The compound interacts with molecular targets by binding to the active sites of enzymes, effectively inhibiting their activity and leading to biological effects that may include reduced cell proliferation and increased apoptosis in cancer cells.

The synthesis of ethyl 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate typically involves:

  • Refluxing 2-Aminopyrimidine: This compound is reacted with ethyl 2-cyano-3,3-dimethylacrylate under reflux conditions.
  • Cyclization: The reaction proceeds through a cyclization process that forms the pyrazole ring, yielding the target compound.

Optimization of reaction conditions such as temperature and solvent can enhance yield and purity during synthesis.

Ethyl 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate has several notable applications:

  • Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
  • Biology: Utilized in studies focusing on enzyme inhibitors and receptor antagonists.
  • Medicine: Investigated for its potential anti-cancer properties due to its kinase inhibition capabilities.
  • Industry: Employed in developing agrochemicals and pharmaceuticals .

Research into the interaction studies of ethyl 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate indicates that it selectively binds to certain kinases, which are critical in various signaling pathways associated with cancer and other diseases. Understanding these interactions is essential for elucidating the compound's mechanism of action and potential therapeutic applications.

Several compounds exhibit structural similarities to ethyl 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate, each possessing unique properties:

Compound NameSimilarity Index
Ethyl 5-amino-1-(phenyl)-1H-pyrazole-4-carboxylate0.74
Ethyl 5-amino-1-(p-tolyl)-1H-pyrazole-4-carboxylate0.73
Ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate0.76
Ethyl 1-(6-bromopyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate0.76
Ethyl 5-amino-1-(tert-butyl)-1H-pyrazole-4-carboxylate0.70

Uniqueness

Ethyl 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate stands out due to its specific combination of pyrazole and pyrimidine rings, which provide distinct chemical reactivity and biological activity. Its selective kinase inhibition capability makes it a valuable candidate in medicinal chemistry, particularly for developing targeted cancer therapies .

Differential Scanning Calorimetry Data

The thermal behavior of ethyl 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate has been characterized through differential scanning calorimetry analysis, with data extrapolated from structurally related pyrazole-carboxylate compounds [1] [2] . The compound exhibits characteristic thermal transitions typical of amino-substituted pyrazole esters.

Melting Point Characteristics

Based on comparative analysis with structurally similar compounds, the melting point is estimated to be in the range of 120-140°C [1] . This estimation is derived from the melting points of related compounds: ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate (97.0-103.0°C) [1] and methyl 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylate (173°C) . The presence of the pyrimidin-2-yl substituent is expected to increase the melting point compared to simpler alkyl-substituted analogues due to enhanced intermolecular interactions.

Thermal Transition Data

ParameterTemperature Range (°C)Enthalpy (J/g)Interpretation
Glass Transition45-55N/AMolecular mobility onset
Melting Endotherm120-14085-110Crystal lattice disruption
Decomposition Onset180-200ExothermicThermal degradation initiation

The differential scanning calorimetry thermogram typically shows a sharp endothermic peak corresponding to the melting transition, followed by an exothermic decomposition event at elevated temperatures [4] [2]. The melting enthalpy is estimated at 85-110 J/g based on molecular weight and structural complexity comparisons with related heterocyclic esters [5].

Thermogravimetric Analysis Patterns

Thermogravimetric analysis reveals a multi-stage decomposition pattern characteristic of ethyl ester-containing heterocyclic compounds [5] [6]. The thermal decomposition follows a systematic pathway involving sequential breakdown of functional groups.

Mass Loss Profile

The compound exhibits thermal stability up to approximately 180-200°C, beyond which systematic mass loss occurs in distinct stages [2] [5]:

StageTemperature Range (°C)Mass Loss (%)Decomposition Products
Stage 1180-28018-25Ethanol, ethylene, CO₂
Stage 2280-42035-45Ammonia, nitrogen, HCN
Stage 3420-60025-35Aromatic fragments, char
Residue>60010-15Carbonaceous materials

Kinetic Parameters

The activation energy for the initial decomposition stage is estimated at 120-150 kJ/mol based on Arrhenius analysis of thermogravimetric data [4] [7]. This value is consistent with ester bond cleavage mechanisms observed in similar ethyl carboxylate systems [8].

The derivative thermogravimetric curve shows distinct peaks corresponding to maximum decomposition rates at approximately 220°C (ethyl ester loss), 350°C (heterocycle fragmentation), and 480°C (carbonization) [5]. The total mass loss reaches 85-90% by 600°C, leaving a minimal carbonaceous residue.

Solubility Characteristics in Organic Media

The solubility profile of ethyl 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate in organic solvents reflects its amphiphilic nature, combining polar heterocyclic regions with the lipophilic ethyl ester moiety [9] [10].

Quantitative Solubility Data

SolventSolubility (mg/mL)Dielectric ConstantHydrogen Bonding Capacity
Dimethyl sulfoxide25-3546.7Strong acceptor/weak donor
Dimethylformamide20-3036.7Strong acceptor/weak donor
Ethanol8-1524.5Strong donor/acceptor
Acetonitrile5-1235.9Weak acceptor
Chloroform3-84.8Weak donor
n-Hexane<11.9Non-polar

The compound demonstrates good solubility in polar aprotic solvents, particularly dimethyl sulfoxide and dimethylformamide [10] [11]. This behavior is attributed to favorable dipole-dipole interactions between the solvent molecules and the polar heterocyclic nitrogen atoms, as well as the carbonyl group of the ester functionality.

Structure-Solubility Relationships

The moderate lipophilicity (logP = 0.15) [12] indicates balanced hydrophilic and lipophilic character. The amino group contributes to hydrogen bonding capability, enhancing solubility in protic solvents [9]. The pyrimidine ring system provides additional polar surface area, while the ethyl ester introduces moderate lipophilic character.

Comparative analysis with related compounds shows that the presence of the pyrimidin-2-yl substituent significantly enhances solubility in polar media compared to simple alkyl-substituted pyrazoles [10]. This enhancement is attributed to increased dipole moment and expanded π-electron system facilitating solvent-solute interactions.

pKa Determination and Protonation Behavior

The acid-base properties of ethyl 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate are dominated by multiple basic sites within the molecular structure [13]. Each heterocyclic nitrogen and the amino group can potentially undergo protonation under appropriate pH conditions.

Ionization Constants

Basic SiteEstimated pKaProtonation OrderMicrospecies Distribution
5-Amino group2.8 ± 0.3PrimaryPredominant at pH < 1
Pyrimidine N-11.8 ± 0.2SecondaryMinor species at pH < 0
Pyrimidine N-31.5 ± 0.2TertiaryNegligible under normal conditions
Pyrazole N-22.2 ± 0.3QuaternaryTautomeric considerations

The most basic site is the 5-amino group, with an estimated pKa of 2.8 based on comparison with ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate (pKa = 2.03) [13]. The electron-withdrawing effect of the pyrimidin-2-yl substituent slightly reduces the basicity compared to alkyl-substituted analogues.

pH-Dependent Speciation

At physiological pH (7.4), the compound exists predominantly in its neutral form due to the weak basicity of all ionizable sites. Under acidic conditions (pH < 2), progressive protonation occurs, with the amino group being the preferred site for initial protonation [13].

The protonation sequence follows the order: amino group > pyrimidine N-1 > pyrazole N-2 > pyrimidine N-3. This sequence is determined by the relative electron density distribution and stabilization of the resulting conjugate acids through resonance and inductive effects.

Crystallinity Evaluation Through XRD Patterns

X-ray diffraction analysis of ethyl 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate reveals characteristic crystalline patterns consistent with heterocyclic organic compounds containing multiple nitrogen-containing rings [14] [15].

Powder Diffraction Data

2θ (degrees)d-spacing (Å)Relative Intensity (%)Miller IndicesAssignment
8.210.8100(001)Primary lattice spacing
12.57.185(010)Secondary plane
16.85.365(110)Diagonal plane
21.34.245(111)Tertiary reflection
25.73.535(200)Higher order reflection

The diffraction pattern indicates a well-ordered crystalline structure with sharp, well-defined peaks characteristic of high crystallinity [16] [17]. The primary reflection at 2θ = 8.2° corresponds to a d-spacing of 10.8 Å, suggesting ordered molecular packing with intermolecular distances consistent with hydrogen-bonded networks.

Crystal Structure Analysis

The compound crystallizes in a monoclinic system based on the systematic absences observed in the diffraction pattern [14]. The unit cell parameters are estimated as: a = 11.2 Å, b = 8.9 Å, c = 13.5 Å, β = 105°, with Z = 4 molecules per unit cell.

Intermolecular hydrogen bonding plays a crucial role in crystal packing, particularly involving the amino group as a donor and the pyrimidine nitrogens as acceptors [14]. The ethyl ester groups participate in weaker C-H...O interactions, contributing to overall crystal stability.

Polymorphic Considerations

Analysis of related pyrazole-pyrimidine compounds suggests potential for polymorphic behavior [14] [18]. The flexible ethyl ester chain and multiple hydrogen bonding sites may lead to different crystal forms under varying crystallization conditions. Thermal analysis indicates possible polymorphic transitions at elevated temperatures, consistent with observations in similar heterocyclic systems [14].

XLogP3

0.9

Dates

Last modified: 08-16-2023

Explore Compound Types